molecular formula C17H19FN6 B12246577 9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine

Cat. No.: B12246577
M. Wt: 326.4 g/mol
InChI Key: AYRVFBXANPDSPR-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a 4-fluorophenyl group at the 1-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors, such as 4,5-diaminopyrimidine derivatives, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached to the purine core through nucleophilic substitution reactions. This step involves the reaction of the purine derivative with a piperazine derivative, such as 1-(4-fluorophenyl)piperazine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxy derivatives of the fluorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors, enzymes, and ion channels in the body, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the GABAergic, serotonergic, and dopaminergic pathways, leading to its potential effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine: Lacks the ethyl group at the 9-position.

    9-ethyl-6-[4-(phenyl)piperazin-1-yl]-9H-purine: Lacks the fluorine atom on the phenyl group.

    9-ethyl-6-[4-(4-chlorophenyl)piperazin-1-yl]-9H-purine: Contains a chlorine atom instead of a fluorine atom on the phenyl group.

Uniqueness

The presence of both the ethyl group at the 9-position and the 4-fluorophenyl group on the piperazine ring makes 9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-9H-purine unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19FN6

Molecular Weight

326.4 g/mol

IUPAC Name

9-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]purine

InChI

InChI=1S/C17H19FN6/c1-2-22-12-21-15-16(22)19-11-20-17(15)24-9-7-23(8-10-24)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3

InChI Key

AYRVFBXANPDSPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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